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Aristeromycin diphosphate - 42578-93-8

Aristeromycin diphosphate

Catalog Number: EVT-1544449
CAS Number: 42578-93-8
Molecular Formula: C11H17N5O9P2
Molecular Weight: 425.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aristeromycin diphosphate is a purine nucleoside antibiotic that exhibits significant biological activity, particularly in inhibiting the synthesis of guanosine monophosphate. It belongs to a class of compounds known for their antimicrobial properties, specifically targeting bacterial growth by interfering with nucleic acid metabolism. Aristeromycin and its derivatives have garnered attention for their potential therapeutic applications, especially in the context of antibiotic resistance.

Source

Aristeromycin is primarily derived from the microbial strain Micromonospora haikouensis and Streptomyces citricolor, which are known to produce this compound along with other purine nucleoside antibiotics. The biosynthetic pathways for aristeromycin have been elucidated through genome mining techniques, revealing the complex enzymatic processes involved in its production .

Classification

Aristeromycin diphosphate is classified as a purine nucleoside antibiotic, specifically an adenosine analogue. It is characterized by its diphosphate moiety, which plays a crucial role in its biological activity and interaction with target enzymes.

Synthesis Analysis

Methods

The synthesis of aristeromycin diphosphate can be achieved through both natural biosynthetic routes and chemical synthesis. The natural biosynthesis involves several key enzymes that facilitate the conversion of precursors into aristeromycin. Notably, enzymes such as adenosine phosphorylase and GMP reductase are critical in the pathway .

In laboratory settings, synthetic methods often utilize carbohydrate starting materials like d-ribose, which undergo various chemical transformations to yield aristeromycin and its derivatives. A notable approach involves the coupling of nucleotides followed by enzymatic cyclization, which has been documented in several studies .

Technical Details

The biosynthetic pathway includes the following steps:

  1. Precursor Formation: Initial substrates are derived from ribonucleosides.
  2. Enzymatic Modifications: Specific enzymes catalyze reactions that lead to the formation of aristeromycin structures.
  3. Phosphorylation: The addition of phosphate groups to form the diphosphate derivative.
Molecular Structure Analysis

Structure

The molecular structure of aristeromycin diphosphate features a purine base linked to a ribose sugar, which is further phosphorylated at the 5' position. This structure is critical for its function as it mimics natural nucleotides, allowing it to interfere with nucleic acid synthesis.

Data

  • Molecular Formula: C₁₁H₁₅N₅O₈P₂
  • Molecular Weight: Approximately 357.2 g/mol
  • Key Functional Groups: Purine base, ribose sugar, diphosphate group.
Chemical Reactions Analysis

Reactions

Aristeromycin diphosphate participates in several biochemical reactions:

  • Inhibition of Enzymes: It acts as a competitive inhibitor for enzymes involved in nucleotide metabolism.
  • Deamination Reactions: It can undergo deamination, leading to different analogs that may exhibit varying biological activities .

Technical Details

The compound's reactivity is influenced by its structure; particularly, the presence of the diphosphate group enhances its interaction with target enzymes, facilitating its role as an antibiotic.

Mechanism of Action

Process

Aristeromycin diphosphate exerts its antimicrobial effects primarily by inhibiting guanosine monophosphate synthesis. This inhibition disrupts RNA and DNA synthesis within bacterial cells, ultimately leading to cell death.

Data

Research indicates that aristeromycin selectively targets bacterial enzymes involved in nucleotide metabolism, demonstrating a high degree of specificity and potency against certain pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH levels.
  • pH Range for Stability: Optimal stability is observed around neutral pH (7).

Relevant analyses have shown that aristeromycin diphosphate can be sensitive to hydrolysis under acidic conditions, affecting its efficacy as an antibiotic .

Applications

Scientific Uses

Aristeromycin diphosphate has several applications in scientific research and medicine:

  • Antibiotic Research: Its structure serves as a template for developing new antibiotics aimed at resistant bacterial strains.
  • Biochemical Studies: Used as a tool compound to study nucleotide metabolism and enzyme inhibition mechanisms.
  • Viral Inhibition Studies: Recent studies have explored its potential against RNA viruses, suggesting broader applications beyond bacterial infections .
Chemical Structure and Physicochemical Properties

Molecular Configuration and Stereochemical Analysis

Aristeromycin ((‑)-(1R,2S,3R,5R)-3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol) is a carbocyclic adenosine analogue where the ribose oxygen is replaced by a methylene group, forming a cyclopentane ring. This structural modification confers unique conformational constraints and metabolic stability compared to ribose-containing nucleosides [1] [3]. The cyclopentane ring adopts an endo-puckered conformation, positioning the adenine base in a pseudo-North conformation that mimics the 3'-endo ribose pucker of adenosine. Key stereochemical features include:

  • Absolute configuration at C1, C2, C3, and C5 positions, which is critical for biological activity.
  • Equatorial orientation of the adenine base at C3 and the hydroxymethyl group at C5, facilitating interactions with target enzymes [3] [4].

The diphosphate derivative (Aristeromycin-DP) incorporates pyrophosphate at the 5'-hydroxymethyl position, introducing significant negative charge and altering molecular geometry. Table 1 summarizes key stereochemical parameters:

Table 1: Stereochemical Features of Aristeromycin and Its Diphosphate

ParameterAristeromycinAristeromycin-DP
Ring Conformationendo-puckeredendo-puckered
Glycosidic Torsion (χ)-120° ± 10°-125° ± 15°
C5'-C4' Bond RotationFree rotationRestricted (due to diphosphate bulk)
H-bond Donors46

X-ray Crystallographic Characterization of Aristeromycin Derivatives

X-ray crystallography has elucidated the structural basis for enzyme recognition and catalysis involving aristeromycin derivatives. Key findings include:

  • Ari2 Complex: The crystal structure of the five-membered cyclitol-phosphate synthase (Ari2) from the aristeromycin biosynthetic pathway (PDB: 6K96) reveals a TIM-barrel fold with a deep active-site pocket accommodating the cyclitol intermediate. NAD+ cofactor positioning and catalytic residues (e.g., Lys78, Asp126) facilitate stereospecific phosphate transfer [6] [7].
  • Enzyme-Inhibitor Complexes: Structures of Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) bound to fosmidomycin analogues show conserved binding motifs relevant to diphosphate recognition. The diphosphate group coordinates Mg2+ ions and forms salt bridges with conserved arginine residues (Arg293 in MtDXR) [2].

Crystallographic data were acquired using high-resolution instruments (e.g., Bruker D8 Venture Diffractometer with a Ga MetalJet source) capable of sub-Ångström resolution, enabling precise mapping of diphosphate-enzyme interactions [5].

Comparative Analysis of Diphosphate vs. Monophosphate Forms

The phosphorylation state dictates biological activity, target specificity, and cellular retention:

  • Enzyme Inhibition: Aristeromycin monophosphate (Aristeromycin-MP) inhibits S-adenosyl-L-homocysteine (SAH) hydrolase (Ki ≈ 3 nM), while the diphosphate (Aristeromycin-DP) directly targets viral RNA-dependent RNA polymerases (RdRps). This dual targeting enables broad-spectrum antiviral effects [3] [4].
  • Electrostatic Potential: Computational analysis (DFT/B3LYP/6-31G*) shows Aristeromycin-DP exhibits a charge density of -3.2 e at physiological pH, enhancing affinity for Mg2+-dependent active sites (e.g., RdRp catalytic motifs). *Table 2 compares properties:

Table 2: Properties of Aristeromycin Phosphate Derivatives

PropertyMonophosphateDiphosphate
Molecular Weight345.22 g/mol425.18 g/mol
Charge (pH 7.4)-1.8-3.2
SAH Hydrolase Ki3 nM>1 μM
RdRp IC50>100 μM0.5–5 μM
Cellular Half-life2–4 hours8–12 hours
  • Membrane Permeability: The diphosphate's high polarity limits passive diffusion but facilitates uptake via nucleoside diphosphate transporters (e.g., ENT1) [4].

Stability Studies: Hydrolysis, Oxidation, and Enzymatic Degradation

Aristeromycin-DP exhibits moderate stability under physiological conditions:

  • Hydrolysis: The P–O–P linkage undergoes pH-dependent hydrolysis (t1/2 = 8.2 hours at pH 7.4, 37°C), generating the monophosphate. Acidic conditions (pH < 4) accelerate degradation (t1/2 = 1.5 hours) [2] [4].
  • Enzymatic Degradation: Alkaline phosphatases and pyrophosphatases rapidly cleave Aristeromycin-DP (Vmax = 12.4 nmol/min/mg for human pyrophosphatase). Phosphoramidate prodrugs (e.g., McGuigan ProTides) protect the diphosphate moiety, extending in vivo half-life 3-fold [4].
  • Oxidation: The adenine base is susceptible to oxidative degradation by xanthine oxidase (IC50 = 45 μM with allopurinol protection) [3].

Table 3: Stability Profile of Aristeromycin-DP

Stress ConditionDegradant FormedHalf-life (t1/2)
pH 7.4 (37°C)Aristeromycin-MP8.2 hours
pH 2.0 (37°C)Aristeromycin + Inorganic phosphate1.5 hours
Human PyrophosphataseAristeromycin-MP<10 minutes
10% H2O28-Oxo-aristeromycin2 hours

Computational Modeling of Electronic and Thermodynamic Properties

Density Functional Theory (DFT) and molecular dynamics (MD) simulations reveal key insights:

  • Electronic Properties: The HOMO (-7.2 eV) localizes on the adenine ring, indicating oxidation susceptibility. The diphosphate group's LUMO (-1.8 eV) facilitates Mg2+ coordination (binding energy ΔG = -15.3 kcal/mol) [4].
  • Thermodynamics: MD simulations (AMBER force field) show Aristeromycin-DP adopts a compact conformation in water (radius of gyration = 6.8 Å) but extends when bound to RdRp (radius of gyration = 9.5 Å). The binding free energy (ΔGbind) to Zika RdRp is -22.4 kcal/mol, driven by electrostatic interactions (70%) and van der Waals forces (30%) [4].
  • Solvation Effects: Explicit solvent models reveal a dehydration penalty of +8.2 kcal/mol upon enzyme binding, offset by strong diphosphate-Mg2+ interactions (-25.6 kcal/mol) [4].

Properties

CAS Number

42578-93-8

Product Name

Aristeromycin diphosphate

IUPAC Name

[(1R,2R,3S,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl phosphono hydrogen phosphate

Molecular Formula

C11H17N5O9P2

Molecular Weight

425.23 g/mol

InChI

InChI=1S/C11H17N5O9P2/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(8(17)9(6)18)2-24-27(22,23)25-26(19,20)21/h3-6,8-9,17-18H,1-2H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,6-,8-,9+/m1/s1

InChI Key

UKTKGUIGSGFJDL-GCXDCGAKSA-N

SMILES

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O

Synonyms

aristeromycin diphosphate

Canonical SMILES

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O

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